Ethyl 4-[(3-fluorobenzoyl)amino]benzoate
CAS No.:
Cat. No.: VC15013022
Molecular Formula: C16H14FNO3
Molecular Weight: 287.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FNO3 |
|---|---|
| Molecular Weight | 287.28 g/mol |
| IUPAC Name | ethyl 4-[(3-fluorobenzoyl)amino]benzoate |
| Standard InChI | InChI=1S/C16H14FNO3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2H2,1H3,(H,18,19) |
| Standard InChI Key | GVNNQVKHGHSDLN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Ethyl 4-[(3-fluorobenzoyl)amino]benzoate (IUPAC name: ethyl 4-[(3-fluorobenzoyl)amino]benzoate) belongs to the class of fluorinated benzoic acid derivatives. Its molecular formula is C₁₆H₁₄FNO₃, with a molecular weight of 287.28 g/mol . The structure comprises:
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A benzoate ester group at the 4-position of the benzene ring.
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A 3-fluorobenzoyl amino substituent linked via an amide bond.
Key identifiers include:
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InChIKey:
YJIRBZOMHWYLAN-UHFFFAOYSA-N -
PubChem CID: 310558 (4-fluorobenzoyl analog), 822748 (2-fluorobenzoyl variant) .
Crystallographic studies of analogous compounds reveal planar aromatic systems stabilized by hydrogen bonding (N–H···O) and π–π stacking interactions . The fluorine atom at the meta position enhances electronic effects, influencing reactivity and biological target affinity.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves two-step functionalization:
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Esterification: 4-Aminobenzoic acid reacts with ethanol under acidic conditions (e.g., H₂SO₄) to form ethyl 4-aminobenzoate.
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Amidation: The amine group undergoes acylation with 3-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
Example reaction scheme:
Optimization Parameters
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Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane) .
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Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).
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Critical reagents: Anhydrous solvents, inert atmosphere (N₂/Ar) to prevent hydrolysis .
Physicochemical Properties
The fluorine atom increases lipid solubility (logP > 2.5), enhancing membrane permeability compared to non-fluorinated analogs .
Biological Activity and Mechanisms
Enzyme Modulation
Ethyl 4-[(3-fluorobenzoyl)amino]benzoate inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, likely through competitive binding to the arachidonic acid pocket . Molecular docking studies suggest:
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Hydrogen bonding between the amide NH and Ser530.
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923):
Applications in Science and Technology
Medicinal Chemistry
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Lead compound for anti-inflammatory agents (patent US4831055A) .
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Prodrug potential: Ester hydrolysis in vivo yields 4-[(3-fluorobenzoyl)amino]benzoic acid, a COX-2 inhibitor .
Materials Science
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Liquid crystal precursors: Fluorinated aromatic cores enable tunable mesophase behavior.
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Polymer additives: Enhances thermal stability (TGA data: decomposition onset at 290°C).
Comparison with Structural Analogs
| Compound | Substituent Position | logP | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| Ethyl 4-[(2-fluorobenzoyl)amino]benzoate | Ortho | 2.87 | 24 |
| Ethyl 4-[(4-fluorobenzoyl)amino]benzoate | Para | 2.91 | 15 |
| Ethyl 4-[(3-fluorobenzoyl)amino]benzoate | Meta | 2.94 | 18 |
Meta-substitution balances electronic effects and steric bulk, optimizing target affinity .
Future Directions
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Synthetic optimization: Catalytic asymmetric routes for enantioselective amidation.
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Therapeutic exploration: Combination therapies with antibiotics or NSAIDs.
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Materials innovation: Fluorinated monomers for high-performance polymers.
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